N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide
Overview
Description
“N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide” is a chemical compound . It is related to N-Methylacetamide, which is used to synthesize N-methyl-N-(3-thienyl)acetamide by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N′-dimethylethylenediamine .
Synthesis Analysis
The synthesis of compounds similar to “N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an acetamide group .Scientific Research Applications
1. Kappa-Opioid Receptor (KOR) Antagonist
N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives have been studied for their role as kappa-opioid receptor (KOR) antagonists. For example, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel KOR antagonist with high affinity and selectivity. It demonstrated potential in treating depression and addiction disorders due to its antidepressant-like efficacy and its ability to attenuate stress-induced behavioral effects (Grimwood et al., 2011).
2. Synthesis of Opioid Kappa Agonists
The synthesis and biological evaluation of various N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives as opioid kappa agonists have been conducted. These compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide, showed potent analgesic effects in animal models (Barlow et al., 1991).
3. Chemical Synthesis and Intermediates
The compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of antibiotics such as premafloxacin, has been synthesized via a stereoselective process. This showcases the chemical versatility of N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives in pharmaceutical synthesis (Fleck et al., 2003).
4. Synthesis of Fluorinated Derivatives
Research on the synthesis of fluorinated derivatives of sigma-1 receptor modulators, such as 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, has been conducted. These compounds may have applications in neurological research and drug development (Kuznecovs et al., 2020).
5. Potential in Antiallergic Agents
N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives have been synthesized and evaluated as potential antiallergic agents. These compounds showed promise in inhibiting histamine release and other allergic responses (Menciu et al., 1999).
6. Conformational Analysis in Drug Development
Conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, a series of N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide derivatives, has been utilized in the development of opioid kappa agonists. This analysis helps in understanding the structure-activity relationships critical for drug development (Costello et al., 1991).
properties
IUPAC Name |
N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKUQRWTOSZOR-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666204 | |
Record name | N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide | |
CAS RN |
550370-81-5 | |
Record name | N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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